molecular formula C15H17NO3 B2992862 4-(7-ethyl-3-formyl-1H-indol-1-yl)butanoic acid CAS No. 928712-52-1

4-(7-ethyl-3-formyl-1H-indol-1-yl)butanoic acid

Cat. No.: B2992862
CAS No.: 928712-52-1
M. Wt: 259.305
InChI Key: AZFFJOSSCQXFRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(7-ethyl-3-formyl-1H-indol-1-yl)butanoic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole ring system, which is a common structural motif in many natural products and pharmaceuticals.

Scientific Research Applications

4-(7-ethyl-3-formyl-1H-indol-1-yl)butanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7-ethyl-3-formyl-1H-indol-1-yl)butanoic acid typically involves the construction of the indole ring followed by functionalization at specific positions. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, oxidation, and purification through techniques like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(7-ethyl-3-formyl-1H-indol-1-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(7-ethyl-3-formyl-1H-indol-1-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, enzymes, and proteins, leading to a range of biological effects. The formyl group and butanoic acid side chain may also contribute to its activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(7-ethyl-3-formyl-1H-indol-1-yl)butanoic acid is unique due to its specific functional groups and side chain, which confer distinct chemical and biological properties. Its combination of an indole ring with an ethyl, formyl, and butanoic acid moiety makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-(7-ethyl-3-formylindol-1-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-2-11-5-3-6-13-12(10-17)9-16(15(11)13)8-4-7-14(18)19/h3,5-6,9-10H,2,4,7-8H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFFJOSSCQXFRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2CCCC(=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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